![molecular formula C23H21N3O2 B13586317 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through methods such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine . The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the benzodiazol-2-one ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while nitration of the carbazole moiety can produce nitrocarbazole derivatives .
Applications De Recherche Scientifique
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism by which 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with various molecular targets. The carbazole moiety can interact with DNA and proteins, potentially leading to changes in cellular processes. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(9H-carbazol-9-yl)-3-(2,3-dimethylanilino)-2-propanol: Similar structure with an anilino group instead of the benzodiazol-2-one ring.
Poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide]: A polymeric derivative with similar functional groups.
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: Contains two carbazole units attached to a biphenyl linker.
Uniqueness
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one ring. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in organic electronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C23H21N3O2 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H21N3O2/c1-24-21-12-6-7-13-22(21)26(23(24)28)15-16(27)14-25-19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13,16,27H,14-15H2,1H3 |
Clé InChI |
WRDXCPDZMJLDQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C1=O)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


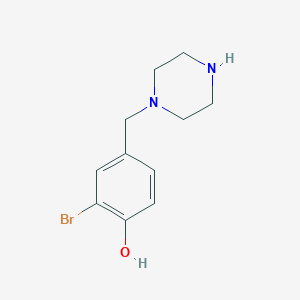
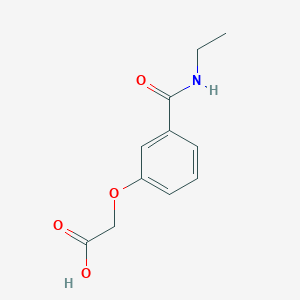
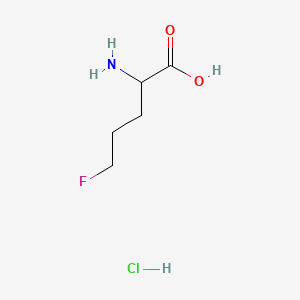
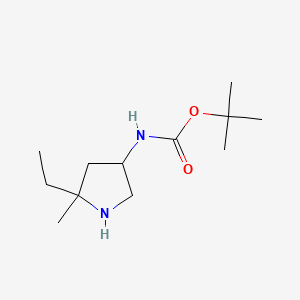
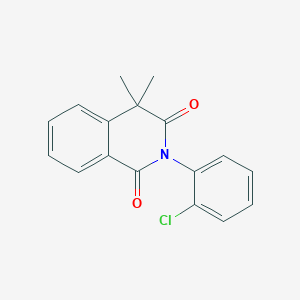
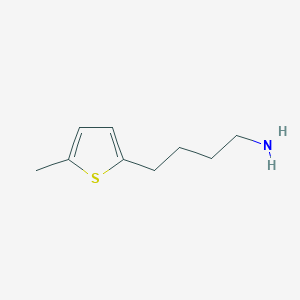


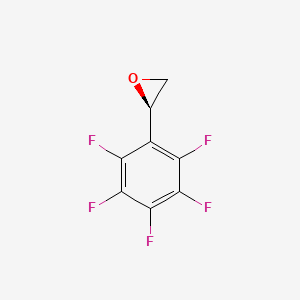
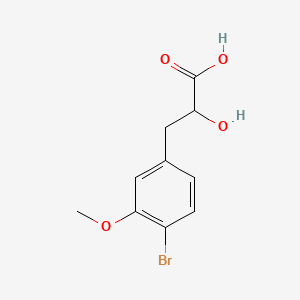
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
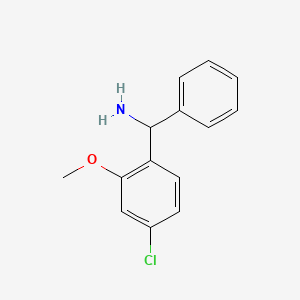
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
